

Inter-laboratory comparison of S(-)-Bisoprolol quantification methods

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Compound of Interest

Compound Name: *S(-)-Bisoprolol*

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A Comparative Guide to S(-)-Bisoprolol Quantification Methodologies

This guide provides a comparative overview of various analytical methods for the quantification of **S(-)-Bisoprolol**, a selective beta-1 adrenergic receptor blocker. The information is compiled from several validated studies to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. While a formal inter-laboratory comparison study was not identified, this document synthesizes data from multiple sources to present a comparative analysis of available techniques.

Comparison of Quantitative Performance

The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) methods coupled with UV or Mass Spectrometry (MS) detection for the quantification of Bisoprolol.

Table 1: HPLC-UV Methods for Bisoprolol Quantification

Parameter	Method 1[1]	Method 2[2][3]	Method 3[4]	Method 4[5]
Linearity Range (µg/mL)	25 - 100	2 - 20	8 - 33	0.8 - 80 & 80 - 1000
Correlation Coefficient (r ²)	0.9998	0.9994	Not Specified	0.999
Limit of Detection (LOD) (µg/mL)	0.02	0.57	Not Specified	1.3
Limit of Quantification (LOQ) (µg/mL)	0.05	1.72	Not Specified	3.98
Accuracy (%) Recovery	99.87 - 100.43	97.1	99.1	Not Specified
Precision (%) RSD	Intra-day: 0.43-0.68 Inter-day: 0.44-0.82	< 2	Not Specified	Not Specified

Table 2: LC-MS/MS Methods for Bisoprolol Quantification in Biological Matrices

Parameter	Method 5[6]	Method 6[7]
Linearity Range (ng/mL)	0.50 - 200	0.41 - 50.89
Correlation Coefficient (r)	> 0.9968	0.9999
Limit of Quantification (LOQ) (ng/mL)	0.50	0.41
Accuracy (% Difference)	Intra-day: 92.29-105.39 Inter-day: 92.08-104.53	Intra-assay: -8.83 to +12.30 Inter-assay: -8.83 to +13.18 (at low conc.)
Precision (CV %)	Intra-day: < 6.60 Inter-day: < 7.43	Intra-assay: 7.82 Inter-assay: 7.33 (at low conc.)
Recovery (%)	91.35 - 97.42	Not Specified

Experimental Protocols

This section details the methodologies for the analytical techniques presented in the comparison tables.

Method 1: Stability-Indicating HPLC-UV Method[1]

- Objective: To develop and validate a stability-indicating liquid chromatography method for the quantification of Bisoprolol Fumarate in tablet dosage form.
- Instrumentation: HPLC with a Diode Array Detector.
- Chromatographic Conditions:
 - Column: C18
 - Mobile Phase: Buffer/Acetonitrile (75:25, v/v), pH 5.6
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 226 nm
 - Temperature: Room Temperature
- Sample Preparation: Standard solutions were prepared by appropriate dilutions of the Bisoprolol Fumarate standard with the mobile phase. For tablets, a powder equivalent to a specific amount of the drug was dissolved in the mobile phase, sonicated, and filtered.

Method 2: RP-HPLC Method for Bulk and Solid Dosage Form[2][3]

- Objective: To develop and validate an RP-HPLC method for the estimation of Bisoprolol Fumarate in bulk and solid dosage forms.
- Instrumentation: HPLC with a UV detector.
- Chromatographic Conditions:

- Column: Shimadzu make RP 18 (250 mm × 4.6 mm i.d., 5.0 µm)
- Mobile Phase: Acetonitrile: Water (pH 3.0) (70:30 v/v)
- Flow Rate: 0.80 mL/min
- Detection Wavelength: 224 nm
- Run Time: Approximately 5.0 min
- Sample Preparation: A specific amount of powdered tablets was dissolved in the mobile phase, sonicated, and filtered.

Method 3: Simultaneous HPLC Method[4]

- Objective: To develop a fast, robust, and stability-indicating RP-HPLC method for the simultaneous determination of Bisoprolol Fumarate and Amlodipine Besylate in tablets.
- Instrumentation: HPLC with UV detection.
- Chromatographic Conditions:
 - Column: Luna C18-2 (3 µ, 50×4.6 mm ID)
 - Mobile Phase: 25 mM ammonium acetate (pH 5.0) and methanol (65:35)
 - Flow Rate: 0.8 mL/min
 - Detection Wavelength: 230 nm
- Sample Preparation: Twenty tablets were weighed and crushed. A portion of the powder was dissolved in methanol, sonicated, and diluted with the mobile phase.

Method 4: HPLC Method with Wide Linearity Range[5]

- Objective: To develop and validate an HPLC method for the determination of Bisoprolol Fumarate in tablets.
- Instrumentation: HPLC with UV detection.

- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile, methanol, and phosphate buffer (pH 3.0)
 - Flow Rate: 1 mL/min
 - Detection Wavelength: 225 nm
 - Column Temperature: 25°C
- Sample Preparation: Not detailed.

Method 5: LC-MS/MS for Determination in Human Serum[6]

- Objective: To develop and validate a bioanalytical method for the determination of Bisoprolol in human serum.
- Instrumentation: Liquid chromatograph coupled with a Mass Spectrometry Detector.
- Sample Preparation: Solid-phase extraction.
- Quantification: Internal standard method using peak area ratio. Alprazolam was used as the internal standard.
- Software: Analyst 1.4.1

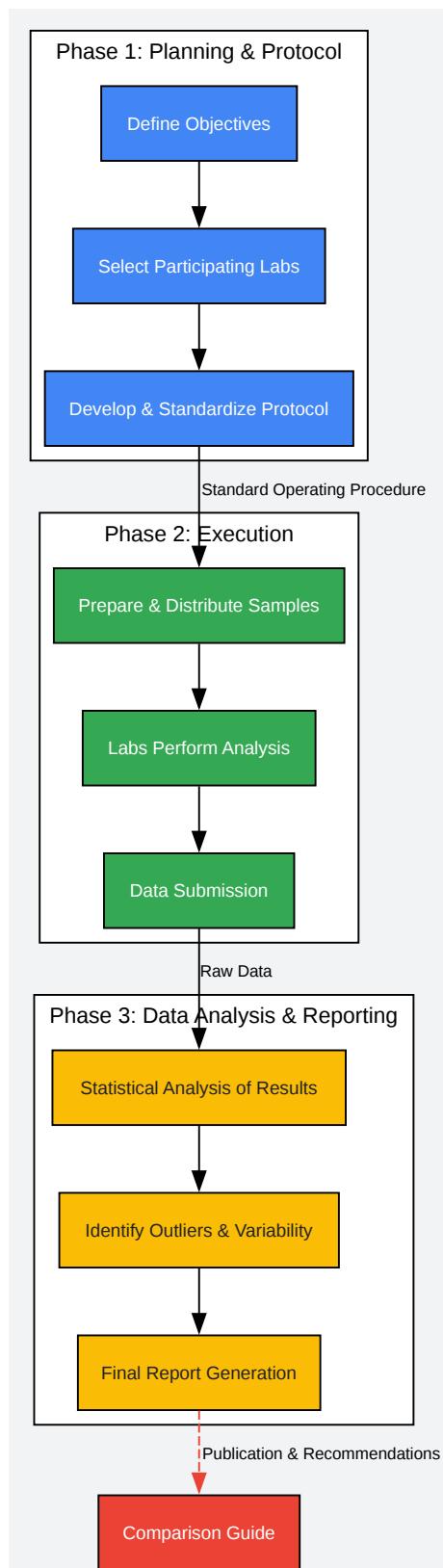
Method 6: Bioequivalence Study using LC-MS/MS[7]

- Objective: To assess the bioequivalence of two formulations of Bisoprolol Fumarate tablets in healthy subjects.
- Instrumentation: LC-MS/MS.
- Sample Preparation: Plasma samples were used.
- Quantification: The standard calibration curve of bisoprolol was prepared.

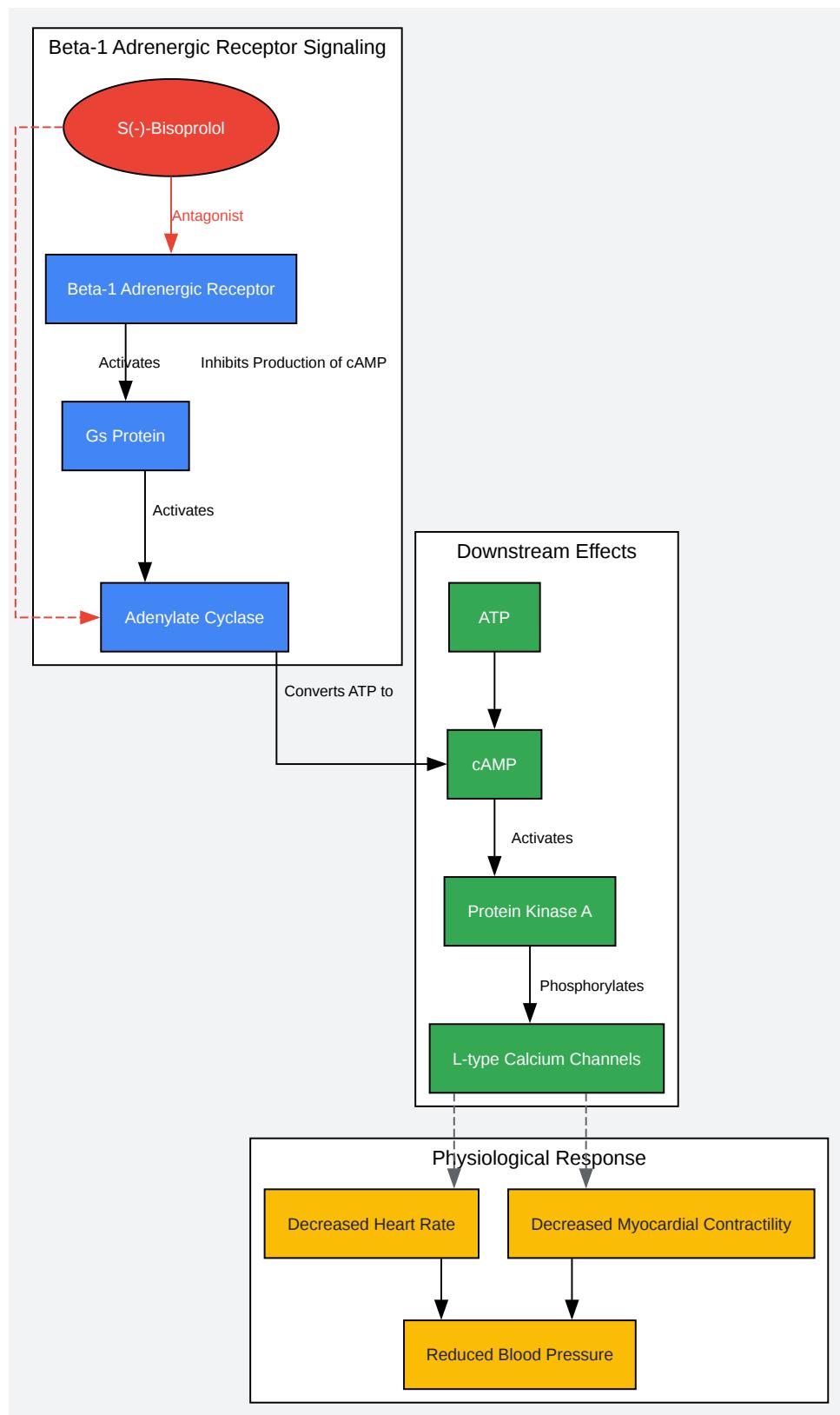
- Data Analysis: Pharmacokinetic parameters were calculated, and statistical analyses were performed using EquivTest version 2.0.

Visualizations

The following diagrams illustrate the general workflow of an inter-laboratory comparison study and the typical signaling pathway affected by **S(-)-Bisoprolol**.

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Caption: Workflow of an Inter-laboratory Comparison Study.



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Caption: **S(-)-Bisoprolol** Signaling Pathway.

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